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Compound of Interest

Compound Name: 2,7-Dibromo-9-hexyl-9H-carbazole

Cat. No.: B1593144 Get Quote

Molecular Structure and Physicochemical
Properties
2,7-Dibromo-9-hexyl-9H-carbazole is an aromatic heterocyclic compound. The central

carbazole unit is a fused aromatic system consisting of two benzene rings fused to a central

nitrogen-containing pyrrole ring. In this derivative, bromine atoms are substituted at the 2 and 7

positions of the carbazole core, and a hexyl group is attached to the nitrogen atom at the 9-

position.

Table 1: Core Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1593144?utm_src=pdf-interest
https://www.benchchem.com/product/b1593144?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 654676-12-7 [4]

Molecular Formula C₁₈H₁₉Br₂N [4]

Molecular Weight 409.16 g/mol [4]

Appearance
White to light yellow powder or

crystals
[5]

Solubility

Soluble in common organic

solvents like dichloromethane,

acetone, and ethanol; limited

solubility in water.

[5]

Storage

Store sealed in a dry

environment at room

temperature.

[4]

Note: The melting point for the hexyl derivative is not explicitly stated in the provided results,

but a similar compound, 3,6-Dibromo-9-hexyl-9H-carbazole, has a melting point of 100 °C.[6]

The parent compound, 2,7-Dibromo-9H-carbazole, has a much higher melting point of 225-230

°C.

Synthesis and Purification
The synthesis of 2,7-Dibromo-9-hexyl-9H-carbazole is typically achieved through a two-step

process: the synthesis of the 2,7-Dibromo-9H-carbazole core, followed by N-alkylation to attach

the hexyl chain.[3]

Synthesis of the 2,7-Dibromo-9H-carbazole Intermediate
A common and effective method for creating the dibrominated carbazole core is the Cadogan

reductive cyclization.[3][7] This reaction involves the deoxygenation of a nitro-substituted

biphenyl derivative to form the carbazole ring system.
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Synthesis Pathway

4,4'-Dibromo-2-nitrobiphenyl

Nitrene Intermediate
(transient)

 Cadogan Cyclization 

Triphenylphosphine (PPh₃)
o-dichlorobenzene, 180°C

2,7-Dibromo-9H-carbazole Intramolecular C-N bond formation 

Click to download full resolution via product page

Caption: Cadogan cyclization for the synthesis of the 2,7-Dibromo-9H-carbazole core.

N-Alkylation to Yield 2,7-Dibromo-9-hexyl-9H-carbazole
Once the 2,7-Dibromo-9H-carbazole is obtained, the hexyl group is introduced via N-alkylation

using an appropriate alkylating agent, such as 1-bromohexane. The nitrogen atom of the

carbazole is deprotonated by a base to form a nucleophilic anion, which then attacks the alkyl

halide.

N-Alkylation Workflow

2,7-Dibromo-9H-carbazole

2,7-Dibromo-9-hexyl-9H-carbazole
 N-Alkylation 

1. Base (e.g., KOH, NaH)
2. 1-Bromohexane
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Caption: N-alkylation of the carbazole core to introduce the hexyl chain.
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Modern approaches have also utilized microwave-assisted synthesis, which can significantly

reduce reaction times and improve efficiency, aligning with the principles of green chemistry.[8]

[9][10]

Detailed Experimental Protocol: Synthesis and
Purification
The following protocol is a representative procedure synthesized from established methods.[3]

[11]

Part A: Synthesis of 2,7-Dibromo-9H-carbazole

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 4,4'-dibromo-2-nitrobiphenyl (1 equivalent) and triphenylphosphine (2.5

equivalents) in o-dichlorobenzene.

Reaction Execution: Stir the solution and heat it to 180°C for 3 hours under an inert

atmosphere (e.g., Argon or Nitrogen).

Work-up: After cooling the reaction mixture to room temperature, the solvent can be removed

under reduced pressure. The crude product is then ready for purification or direct use in the

next step.

Part B: Synthesis of 2,7-Dibromo-9-hexyl-9H-carbazole

Reaction Setup: Suspend the crude 2,7-Dibromo-9H-carbazole (1 equivalent) in a suitable

solvent such as DMF or THF.

Deprotonation: Add a strong base, such as potassium hydroxide (KOH) or sodium hydride

(NaH) (1.5 equivalents), and stir the mixture at room temperature for 1 hour.

Alkylation: Add 1-bromohexane (1.2 equivalents) dropwise to the reaction mixture. Heat the

mixture to 60-80°C and stir overnight.

Work-up: Cool the reaction to room temperature and pour it into water. Extract the product

with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic
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layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced

pressure.

Part C: Purification

Column Chromatography: The crude product is purified by silica gel column chromatography.

A common eluent system is a mixture of heptane and toluene or hexane and ethyl acetate.

[11][12] The polarity of the eluent should be optimized using thin-layer chromatography

(TLC) to achieve an Rf value of 0.2-0.3 for the desired product.[12]

Recrystallization: Further purification can be achieved by recrystallization from a suitable

solvent, such as methanol or hexanes, to yield the final product as a pure solid.[3][11]

Key Chemical Reactions and Applications
The true utility of 2,7-Dibromo-9-hexyl-9H-carbazole lies in its role as a versatile monomer for

synthesizing high-performance organic materials. The bromine atoms at the 2 and 7 positions

are ideal leaving groups for various cross-coupling reactions.

Polymerization for Organic Solar Cells
One of the most notable applications is in the synthesis of conjugated polymers for OPVs. For

instance, it is a key monomer for producing PCDTBT (poly[N-9''-hepta-decanyl-2,7-carbazole-

alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]), a well-known low-bandgap polymer that

has demonstrated high power conversion efficiencies in solar cells.[2]

Synthesis of Organoboron Compounds for OLEDs
The dibromo functionality allows for the introduction of other functional groups, such as

triarylboranes, to create materials with specific electronic properties for OLEDs.[13] These A-D-

A (Acceptor-Donor-Acceptor) type molecules often exhibit strong luminescence.[13]
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Applications & Reactions
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Caption: Key reaction pathways for 2,7-Dibromo-9-hexyl-9H-carbazole.

Protocol: Synthesis of a 2,7-bis(dimesitylboraneyl)
Carbazole Derivative
This protocol is adapted from procedures for synthesizing similar organoboron compounds.[13]

[14]

Setup: Place 2,7-Dibromo-9-hexyl-9H-carbazole (1 equivalent) in a dry, three-necked flask

under an inert nitrogen atmosphere. Add dry diethyl ether as the solvent.

Lithiation: Cool the suspension to -78°C with vigorous stirring. Add n-butyllithium (n-BuLi) in

hexane (2.2 equivalents) dropwise. Stir the suspension for 2 hours at -78°C.

Borylation: Add dimesitylboron fluoride (Mes₂BF) (2.2 equivalents) to the mixture. Stir for

another 2 hours at -78°C before allowing it to warm to room temperature and stirring

overnight.

Quenching & Work-up: Quench the reaction by adding a few drops of ethanol. Remove the

solvent under vacuum. The residue can be suspended in hot ethanol, filtered, and rinsed to
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yield the crude product.

Purification: Purify the crude solid by silica-gel column chromatography to obtain the final

product.

Safety and Handling
While specific toxicological data for the hexyl derivative is limited, related brominated aromatic

compounds may pose health hazards.[5] The parent compound, 2,7-Dibromo-9H-carbazole, is

classified with hazard codes H301 (Toxic if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory

safety precautions, including the use of personal protective equipment (gloves, safety glasses,

lab coat) and working in a well-ventilated fume hood, are essential when handling this

compound.

Conclusion
2,7-Dibromo-9-hexyl-9H-carbazole is a cornerstone building block in the field of organic

electronics. Its well-defined structure provides a perfect balance of electronic properties,

processability, and chemical reactivity. The synthetic routes are well-established, allowing for

the production of high-purity material, which is critical for device performance.[1] Through

versatile cross-coupling reactions, this intermediate enables the creation of a vast library of

polymers and small molecules, driving innovation in next-generation electronic and

optoelectronic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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